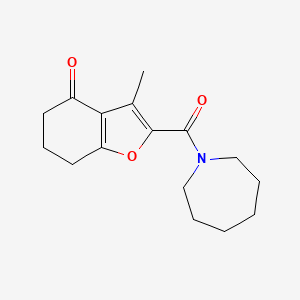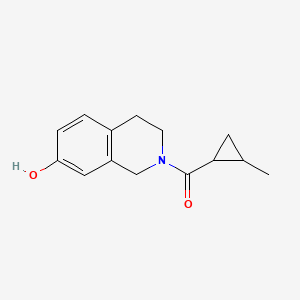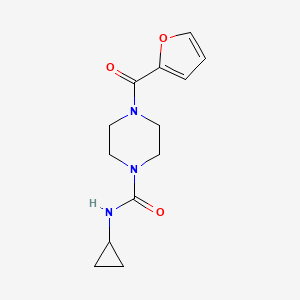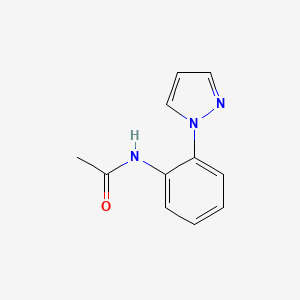
N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide, also known as CPP, is a compound that has been extensively studied for its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and learning and memory processes.
Mechanism of Action
N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide acts as a selective antagonist of the NMDA receptor, which plays a key role in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the induction of neuroprotective effects. N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide has also been shown to have anti-inflammatory and analgesic effects, which may be beneficial in the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide has several advantages as a research tool, including its selectivity for the NMDA receptor and its ability to modulate neurotransmitter release. However, N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for research on N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide, including the development of more selective and potent NMDA receptor antagonists, the investigation of N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide's potential therapeutic applications in neurodegenerative and psychiatric disorders, and the exploration of its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to better understand the biochemical and physiological effects of N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide and its potential mechanisms of action.
Synthesis Methods
N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-pyridinylpiperazine with cyclopropylamine, followed by the addition of carboxylic acid. Another method involves the reaction of 2-chloro-4-pyridinylpiperazine with cyclopropylamine, followed by the addition of an acid chloride. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications, including the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as psychiatric disorders such as schizophrenia and depression. N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(15-11-4-5-11)17-9-7-16(8-10-17)12-3-1-2-6-14-12/h1-3,6,11H,4-5,7-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQFBKALNAOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)



![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)

![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)



![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)

